molecular formula C9H18ClNO B1460235 2-(Oxan-3-yl)pyrrolidine hydrochloride CAS No. 1803607-48-8

2-(Oxan-3-yl)pyrrolidine hydrochloride

Cat. No.: B1460235
CAS No.: 1803607-48-8
M. Wt: 191.7 g/mol
InChI Key: UGRPMMNBQCZRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-3-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxane, a six-membered oxygen-containing heterocycle.

Safety and Hazards

The compound is classified as a GHS07 hazard . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3 + 2] cycloaddition reaction, which is a versatile approach for constructing five-membered heterocyclic scaffolds . The reaction conditions often involve the use of organocatalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The oxane ring can also participate in similar interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the oxane ring.

    Oxane: A simpler analog without the pyrrolidine ring.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Uniqueness

2-(Oxan-3-yl)pyrrolidine hydrochloride is unique due to the presence of both the pyrrolidine and oxane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(oxan-3-yl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-4-9(10-5-1)8-3-2-6-11-7-8;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRPMMNBQCZRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxan-3-yl)pyrrolidine hydrochloride
Reactant of Route 2
2-(Oxan-3-yl)pyrrolidine hydrochloride
Reactant of Route 3
2-(Oxan-3-yl)pyrrolidine hydrochloride
Reactant of Route 4
2-(Oxan-3-yl)pyrrolidine hydrochloride
Reactant of Route 5
2-(Oxan-3-yl)pyrrolidine hydrochloride
Reactant of Route 6
2-(Oxan-3-yl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.